molecular formula C5H11BO2 B1354268 4-Pentenylboronic acid CAS No. 886747-03-1

4-Pentenylboronic acid

Cat. No. B1354268
M. Wt: 113.95 g/mol
InChI Key: OYPOYNGGXOZFOZ-UHFFFAOYSA-N
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Description

4-Pentenylboronic acid is a chemical compound with the molecular formula C<sub>5</sub>H<sub>11</sub>BO<sub>2</sub> . It falls under the category of organoboron compounds and is commonly used in organic synthesis.



Synthesis Analysis

The synthesis of 4-Pentenylboronic acid involves various methods, including boronate cross-coupling reactions. One common approach is the reaction of 4-pentenylmagnesium bromide with boron trifluoride diethyl etherate . This process yields the desired 4-Pentenylboronic acid product.



Molecular Structure Analysis

The molecular structure of 4-Pentenylboronic acid consists of a pentenyl (C<sub>5</sub>H<sub>9</sub>) group attached to a boronic acid (B(OH)<sub>2</sub>) moiety. The boron atom forms a trigonal planar geometry with two hydroxyl groups.



Chemical Reactions Analysis

4-Pentenylboronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. It serves as a valuable building block for the synthesis of more complex organic molecules.



Physical And Chemical Properties Analysis


  • Melting Point : 129-143°C

  • Form : Solid

  • Solubility : Soluble in organic solvents like acetone, acetonitrile, and dichloromethane

  • Molecular Weight : 113.95 g/mol


Scientific Research Applications

Metabolism and Mechanism of Action

  • Metabolic Pathways in Rat Liver : 4-Pentenoic acid, closely related to 4-Pentenylboronic acid, has been studied for its effects on rat liver metabolism. It is rapidly metabolized and influences the levels of coenzyme A and carnitine in the liver. This compound is linked to the inhibition of fatty acid oxidation, pyruvate oxidation, gluconeogenesis, and the citric acid cycle (Williamson, Rostand, & Peterson, 1970).

  • Fatty Acid Oxidation in Heart : Another study explored 4-pentenoic acid's role in inhibiting fatty acid oxidation in rat heart mitochondria. This study provides insights into the regulation of fatty acid oxidation, highlighting the compound's potential application in metabolic research (Fong & Schulz, 1978).

Synthesis Applications

  • Stereoselective Synthesis of Alcohols : 4-Pentenylboronic acid derivatives have been used in the stereoselective synthesis of alcohols. This research provides a method for synthesizing syn-homoallyl alcohols, which are valuable in various chemical syntheses (Andersen, Hildebrandt, Köster, & Hoffmann, 1989).

Biomedical Applications

  • Antiviral Therapeutics : Research on phenylboronic-acid-modified nanoparticles, which include derivatives of 4-Pentenylboronic acid, suggests potential applications in antiviral therapies. These nanoparticles have shown efficacy against the Hepatitis C virus, indicating the compound's potential in medical applications (Khanal et al., 2013).

  • Enhancing Mechanical Properties of Materials : A study demonstrated that 4-Pentenoic acid can improve the mechanical properties of conventional glass ionomer cements. This indicates its potential use in material science and engineering (Zhou, Liu, & He, 2022).

Safety And Hazards

As with any boronic acid derivative, precautions should be taken when handling 4-Pentenylboronic acid. It is advisable to use appropriate protective equipment (gloves, goggles) and work in a well-ventilated area. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.


Future Directions

Research on 4-Pentenylboronic acid continues to explore its applications in organic synthesis, catalysis, and medicinal chemistry. Investigating new reaction methodologies and optimizing its use in cross-coupling reactions could lead to exciting developments.


Remember that this analysis is based on available information, and further studies may reveal additional insights into the compound’s properties and applications12.


properties

IUPAC Name

pent-4-enylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h2,7-8H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPOYNGGXOZFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469216
Record name 4-PENTENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentenylboronic acid

CAS RN

886747-03-1
Record name 4-PENTENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pentenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AR Mahoney, KM Storek, WM Wuest - ACS omega, 2023 - ACS Publications
… (27) MIDA protection of 4-pentenylboronic acid (generated by Grignard addition of 4-pentenylmagnesium bromide to trimethylborane) enabled successful cross-metathesis and …
Number of citations: 2 pubs.acs.org
F Angelucci, D Cirillo… - European Journal of …, 2022 - Wiley Online Library
… More surprising was the unreactivity of vinylboronic acid pinacol ester and the olefins containing acidic moieties (acrylic acid, 4-pentenylboronic acid and 4-vinylbenzoic acid), but we …
AI Lansakara, SVS Mariappan… - The Journal of Organic …, 2016 - ACS Publications
Results of model studies demonstrating a stereoselective synthetic route to tricyclic analogues of the bis(piperidine) alkaloid xestoproxamine C are presented. Dearomatization of a …
Number of citations: 24 pubs.acs.org
AR Mahoney - 2023 - search.proquest.com
… MIDA protection of 4-pentenylboronic acid (generated by Grignard addition of 4pentenylmagnesium bromide to trimethylborane) enabled successful cross metathesis and …
Number of citations: 0 search.proquest.com

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